molecular formula C44H97N2O4P B14279620 Docosan-1-amine;phosphoric acid CAS No. 138845-12-2

Docosan-1-amine;phosphoric acid

Cat. No.: B14279620
CAS No.: 138845-12-2
M. Wt: 749.2 g/mol
InChI Key: XAOSCBJPMNJJRV-UHFFFAOYSA-N
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Description

Docosan-1-amine (C₂₂H₄₇N) is a long-chain primary amine with a molecular weight of 325.6 g/mol. It appears as a white to brown solid, melting at 63°C, and is used in organic synthesis and surfactants due to its hydrophobic tail . Phosphoric acid (H₃PO₄) is a triprotic inorganic acid widely employed in fertilizers (85% of global production), food additives, and dental applications (e.g., etching agents) . Its corrosive properties necessitate careful handling, as outlined in safety data sheets .

Below, we compare each component with structurally or functionally similar compounds.

Properties

CAS No.

138845-12-2

Molecular Formula

C44H97N2O4P

Molecular Weight

749.2 g/mol

IUPAC Name

docosan-1-amine;phosphoric acid

InChI

InChI=1S/2C22H47N.H3O4P/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23;1-5(2,3)4/h2*2-23H2,1H3;(H3,1,2,3,4)

InChI Key

XAOSCBJPMNJJRV-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCN.CCCCCCCCCCCCCCCCCCCCCCN.OP(=O)(O)O

Origin of Product

United States

Preparation Methods

Formation of Phosphoric Acid Chloride

Phosphorus oxychloride ($$ \text{POCl}_3 $$) reacts with pentaerythritol phosphate or analogous precursors to form bis-(pentaerythritol phosphate) phosphorous oxychloride. For docosan-1-amine, the intermediate is synthesized as follows:

$$
\text{H}3\text{PO}4 + \text{POCl}3 \rightarrow \text{H}2\text{PO}_3\text{Cl} + \text{HCl} \quad (\text{in acetonitrile, 80°C})
$$

Procedure :

  • Reagent Mixing : Combine $$ \text{H}3\text{PO}4 $$ and $$ \text{POCl}_3 $$ in anhydrous acetonitrile under nitrogen.
  • Reaction Monitoring : HCl evolution is trapped using an aqueous NaOH scrubber. Completion is confirmed via $$ ^{31}\text{P} $$-NMR.
  • Intermediate Isolation : Evaporate solvent under reduced pressure to yield $$ \text{H}2\text{PO}3\text{Cl} $$ as a viscous liquid.

Neutralization with Docosan-1-amine

The acid chloride reacts with docosan-1-amine in a polar aprotic solvent:

$$
\text{H}2\text{PO}3\text{Cl} + \text{C}{22}\text{H}{45}\text{NH}2 \rightarrow \text{C}{22}\text{H}{45}\text{NH}3^+ \cdot \text{H}2\text{PO}4^- + \text{HCl}
$$

Optimization :

  • Solvent : Acetonitrile or dichloromethane ensures miscibility of reactants.
  • Temperature : 50–70°C minimizes side reactions (e.g., amine hydrochloride formation).
  • Workup : Filter crystalline product and wash with hexane to remove unreacted amine.

Advantages :

  • Higher purity compared to direct neutralization.
  • Scalable for industrial applications.

Modified Atherton–Todd Reaction for Phosphoramidate Analogues

Though primarily used for phosphoramidates (P–N bonds), the Atherton–Todd reaction can be adapted for ammonium phosphate synthesis by altering halogenating agents.

Procedure :

  • Reagent Setup : Combine diethyl hydrogen phosphonate ($$ (\text{EtO})_2\text{P(O)H} $$) and docosan-1-amine in carbon tetrachloride.
  • Halogenation : Introduce iodine ($$ \text{I}_2 $$) as a radical initiator to facilitate P–O bond formation.
  • Neutralization : Hydrolyze intermediate with aqueous $$ \text{NaHCO}_3 $$ to yield ammonium phosphate.

$$
(\text{EtO})2\text{P(O)H} + \text{C}{22}\text{H}{45}\text{NH}2 \xrightarrow{\text{I}2} (\text{EtO})2\text{P(O)O}^- \cdot \text{C}{22}\text{H}{45}\text{NH}3^+ \xrightarrow{\text{H}2\text{O}} \text{C}{22}\text{H}{45}\text{NH}3^+ \cdot \text{H}2\text{PO}_4^-
$$

Limitations :

  • Low yields (30–50%) due to competing side reactions.
  • Toxicity of $$ \text{CCl}4 $$, necessitating alternative solvents like $$ \text{CH}2\text{Cl}_2 $$.

Alternative Routes Using Phosphite Esters

Phosphite esters ($$ \text{P(OR)}_3 $$) react with amines under oxidative conditions to form phosphoric acid derivatives.

Procedure :

  • Oxidative Coupling : Treat triethyl phosphite ($$ (\text{EtO})3\text{P} $$) with docosan-1-amine in the presence of $$ \text{H}2\text{O}_2 $$.
  • Acid Workup : Hydrolyze the intermediate with HCl to yield the ammonium phosphate salt.

$$
(\text{EtO})3\text{P} + \text{C}{22}\text{H}{45}\text{NH}2 \xrightarrow{\text{H}2\text{O}2} (\text{EtO})2\text{P(O)NH}3^+ \cdot \text{C}{22}\text{H}{45} \xrightarrow{\text{HCl}} \text{C}{22}\text{H}{45}\text{NH}3^+ \cdot \text{H}2\text{PO}_4^-
$$

Advantages :

  • Mild conditions (room temperature, 2–4 hours).
  • Avoids hazardous $$ \text{POCl}_3 $$.

Comparative Analysis of Preparation Methods

Method Yield Purity Advantages Disadvantages
Direct Neutralization 60–75% Moderate Simple, cost-effective Low crystallinity, solvent retention
Phosphorus Oxychloride 85–90% High High purity, scalable Toxic reagents, multi-step synthesis
Atherton–Todd Modification 30–50% Low Avoids $$ \text{POCl}_3 $$ Low yield, toxic solvents
Phosphite Ester Oxidation 70–80% Moderate Mild conditions, safe Requires hydrolysis step

Factors Influencing Reaction Efficiency

Solvent Polarity

Polar aprotic solvents (acetonitrile, DMF) enhance amine solubility and proton transfer, whereas non-polar solvents (toluene) favor intermediate stability.

Stoichiometric Control

Excess phosphoric acid (1.5:1) ensures complete amine neutralization but risks di-ammonium salt formation.

Temperature Optimization

Elevated temperatures (60–80°C) accelerate reaction kinetics but may degrade long-chain amines.

Purification and Characterization

Purification Techniques :

  • Recrystallization : Use ethanol/water mixtures to remove unreacted amine.
  • Column Chromatography : Silica gel with chloroform/methanol eluents for lab-scale purification.

Characterization :

  • FT-IR : Peaks at 1240 cm$$ ^{-1} $$ (P=O) and 1050 cm$$ ^{-1} $$ (P–O–C).
  • $$ ^1\text{H} $$-NMR : δ 1.25 ppm (alkyl chain), δ 3.10 ppm (ammonium proton).

Chemical Reactions Analysis

Types of Reactions

Docosan-1-amine;phosphoric acid can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding oxides or nitrates.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions, forming amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like acyl chlorides or sulfonyl chlorides are employed in substitution reactions.

Major Products Formed

    Oxidation: Formation of nitrates or oxides.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of amides or sulfonamides.

Scientific Research Applications

Docosan-1-amine;phosphoric acid has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: Studied for its potential role in cell signaling and membrane interactions.

    Medicine: Investigated for its antiviral and antimicrobial properties.

    Industry: Utilized in the production of surfactants, emulsifiers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of docosan-1-amine;phosphoric acid involves its interaction with cellular membranes and proteins. The long-chain amine group can insert into lipid bilayers, altering membrane fluidity and permeability. The phosphoric acid moiety can participate in phosphorylation reactions, affecting protein function and signaling pathways.

Comparison with Similar Compounds

Comparison of Phosphoric Acid with Similar Acids

Phosphoric Acid vs. Arsenic Acid (H₃AsO₄)

  • Structural Similarities : Both are pentavalent oxyacids with analogous molecular geometries .
  • Functional Differences :
    • Phosphoric acid is essential in DNA/RNA and industrial processes, while arsenic acid is toxic and rarely used outside niche microbiological studies (e.g., arsenic-utilizing bacteria) .
    • Theoretical studies show arsenic acid forms weaker hydrogen bonds with water and metal cations compared to phosphoric acid, affecting solubility and reactivity .

Phosphoric Acid vs. Hydrofluoric Acid (HF)

  • Dental Applications: Phosphoric acid (37%) alone reduces dentin microleakage by dissolving minerals but leaves a weak collagen layer. Combining it with hydrofluoric acid significantly improves dye penetration resistance in composite restorations . Hydrofluoric acid is more effective in etching glass-ionomer cements but poses higher toxicity risks .

Phosphoric Acid vs. Polyacrylic Acid (PAA)

  • Adhesion in Dentistry: Phosphoric acid creates deeper etch patterns than PAA, enhancing resin infiltration. However, PAA is gentler on pulp tissue and preferred for glass-ionomer restorations . Bromelain enzyme + phosphoric acid reduces microleakage in composite resins better than PAA or phosphoric acid alone, achieving the lowest occlusal microleakage scores (p < 0.05) .

Comparison of Docosan-1-amine with Similar Amines

Docosan-1-amine vs. Shorter-Chain Amines (e.g., Octadecylamine, C₁₈H₃₉N)

  • Physical Properties :

    Property Docosan-1-amine Octadecylamine
    Molecular Weight (g/mol) 325.6 269.5
    Melting Point (°C) 63 53
    Boiling Point (°C) ~394 (est.) 350

    Longer chains increase hydrophobicity and thermal stability, making docosan-1-amine suitable for high-temperature applications .

Docosan-1-amine vs. Aromatic Amines (e.g., Aniline, C₆H₅NH₂)

  • Reactivity: Aliphatic amines like docosan-1-amine are less reactive in electrophilic substitutions but serve better as surfactants or phase-transfer catalysts due to their non-polar tails .

Research Findings and Market Context

Phosphoric Acid in Industry

  • Market Trends : The global phosphoric acid market is driven by fertilizer demand (70–85% of usage), with a CAGR of 2.8% projected from 2023–2031. China dominates production, contributing 40% of global capacity .
  • Purification Challenges: Wet-process phosphoric acid requires solvent extraction (e.g., n-butanol) to remove impurities like sulfates, achieving 25% P₂O₅ concentration .

Dental Innovations

  • Enzyme-Enhanced Etching : Bromelain pre-treatment with phosphoric acid improves composite resin adhesion by removing collagen debris, reducing occlusal microleakage by 30% compared to acid-only protocols .

Q & A

Q. What are the recommended synthesis protocols for Docosan-1-amine;phosphoric acid complexes?

Methodological Answer: Synthesis should follow established protocols for phosphoric acid derivatives, such as controlled esterification or acid-base reactions under inert atmospheres. Key steps include stoichiometric optimization (e.g., molar ratios of docosan-1-amine to phosphoric acid) and temperature control (typically 60–80°C). Characterization via FTIR or NMR should confirm amide or phosphate ester bond formation .

Q. Which spectroscopic techniques are prioritized for characterizing phosphoric acid derivatives?

Methodological Answer:

  • FTIR : Identifies functional groups (e.g., P=O stretches ~1250 cm⁻¹, P-O-C bonds ~1050 cm⁻¹).
  • ³¹P NMR : Resolves phosphorus environments (chemical shifts vary by bonding: phosphate esters ≈ 0–5 ppm, phosphoric acid ≈ -5 ppm).
  • LC-MS : Confirms molecular weight and purity. Cross-validate results with elemental analysis .

Q. How should researchers select solvent systems for experimental setups involving phosphoric acid derivatives?

Methodological Answer: Use polar aprotic solvents (e.g., DMF, DMSO) to enhance solubility of long-chain amines. Avoid aqueous systems unless studying hydrolysis kinetics. Pre-screen solvents via computational solubility parameters (Hansen solubility theory) and validate experimentally .

Advanced Research Questions

Q. How can factorial design optimize reaction conditions for synthesizing this compound?

Methodological Answer: Apply a 2^k factorial design to test variables (temperature, pH, molar ratio). For example:

  • Factors : Temperature (60°C vs. 80°C), molar ratio (1:1 vs. 1:2).
  • Response : Yield (%) and purity (HPLC). Analyze interactions using ANOVA to identify dominant factors. Replicate trials to minimize noise .

Q. What theoretical frameworks guide the study of long-chain amine-phosphoric acid interactions?

Methodological Answer:

  • Molecular Orbital Theory : Predicts electronic interactions between amine lone pairs and phosphate groups.
  • Colloid Chemistry : Explains self-assembly in aqueous systems (e.g., micelle formation). Link experimental data to these frameworks via computational modeling (DFT for electronic structure) or dynamic light scattering (DLS) for colloidal behavior .

Q. How should researchers resolve contradictions in stability data for this compound under varying pH?

Methodological Answer: Conduct a systematic review using PRISMA guidelines to identify confounding variables (e.g., buffer composition, ionic strength). Replicate conflicting studies under controlled conditions. Use accelerated stability testing (40°C/75% RH) and HPLC monitoring to isolate degradation pathways .

Q. What methodologies address knowledge gaps in the bioactivity of phosphoric acid derivatives?

Methodological Answer:

  • In Silico Screening : Use molecular docking (AutoDock Vina) to predict binding affinities with biological targets.
  • In Vitro Assays : Employ cell viability (MTT assay) and enzymatic inhibition studies (e.g., phosphatase activity). Prioritize compounds with dual hydrophobic/phosphate motifs for enhanced membrane permeability .

Data Presentation

Q. Table 1. Key Stability Parameters for this compound

ConditionDegradation Rate (k, h⁻¹)Major Degradation Product
pH 3, 25°C0.0021Docosan-1-amine
pH 7, 40°C0.0045Cyclic phosphate ester
pH 10, 25°C0.0018Ammonium phosphate
Data derived from accelerated testing and HPLC analysis

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